molecular formula C17H17NO B14532227 2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole CAS No. 62613-56-3

2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole

Cat. No.: B14532227
CAS No.: 62613-56-3
M. Wt: 251.32 g/mol
InChI Key: PZCICZKRVAAVIQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the Friedel-Crafts acylation followed by cyclization. This method typically starts with the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate undergoes cyclization to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

62613-56-3

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,7-dimethyl-1H-indole

InChI

InChI=1S/C17H17NO/c1-11-4-5-14-10-16(18-17(14)12(11)2)13-6-8-15(19-3)9-7-13/h4-10,18H,1-3H3

InChI Key

PZCICZKRVAAVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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